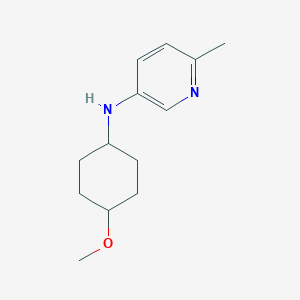![molecular formula C15H23NO3S B6631467 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine](/img/structure/B6631467.png)
4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine is a chemical compound that belongs to the class of psychoactive substances known as empathogens. It is also commonly referred to as 4-Methylmethcathinone (4-MMC) or Mephedrone. This compound has been the subject of extensive scientific research due to its ability to produce euphoria, stimulation, and empathogenic effects, similar to those of other stimulants such as amphetamines and cocaine.
作用机制
The exact mechanism of action of 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine is not fully understood. However, it is believed to exert its effects by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. This leads to increased feelings of euphoria, stimulation, and empathy. Additionally, 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine has been shown to inhibit the reuptake of these neurotransmitters, leading to prolonged effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine are similar to those of other stimulants such as amphetamines and cocaine. This compound produces feelings of euphoria, stimulation, and empathy, as well as increased heart rate, blood pressure, and body temperature. Additionally, 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine has been shown to produce mild to moderate levels of dependence and withdrawal symptoms in animal models.
实验室实验的优点和局限性
One advantage of using 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine in laboratory experiments is its relatively simple synthesis method. This makes it easy to produce and study in a laboratory setting. Additionally, the effects of 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine are similar to those of other stimulants, making it a useful compound for studying the mechanisms of action of these types of drugs. However, one limitation of using 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine in laboratory experiments is its potential for dependence and withdrawal symptoms, which could complicate long-term studies.
未来方向
There are several future directions for research on 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine. One potential area of research is its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body. Finally, more research is needed to determine the long-term effects of 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine use and its potential for dependence and addiction.
合成方法
The synthesis of 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine involves the reaction of 4-methylpropiophenone with methcathinone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to yield 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting with standard equipment and reagents.
科学研究应用
4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to produce antidepressant and anxiolytic effects in animal models, making it a potential candidate for the treatment of mood disorders such as depression and anxiety. Additionally, 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine has been shown to have neuroprotective properties, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-19-14-7-5-13(6-8-14)16-11-12-3-9-15(10-4-12)20(2,17)18/h3-4,9-10,13-14,16H,5-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFJBVCLKXXERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)NCC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

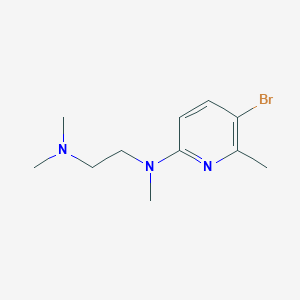
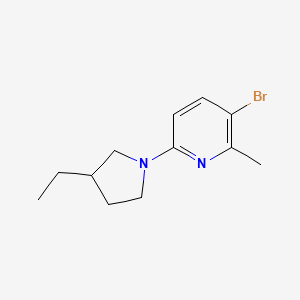

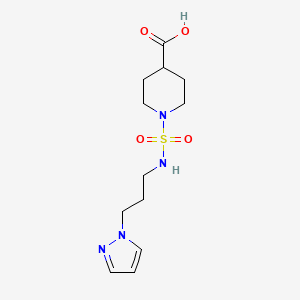
![5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline](/img/structure/B6631417.png)
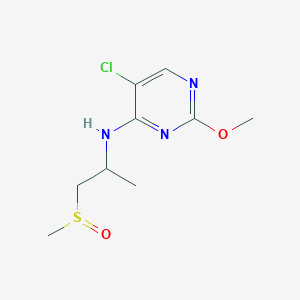
![2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)
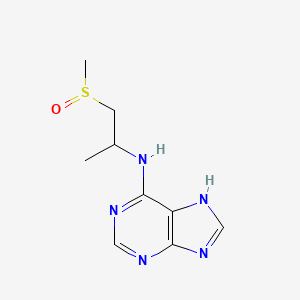

![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)


![N-[(4-bromothiophen-2-yl)methyl]-4-methoxycyclohexan-1-amine](/img/structure/B6631471.png)
